2,5-Bis(4-methoxybenzylidene)cyclopentanone
Description
2,5-Bis(4-methoxybenzylidene)cyclopentanone (hereafter referred to as BMCP) is a diarylidenecyclopentanone derivative synthesized via aldol condensation of cyclopentanone with 4-methoxybenzaldehyde (p-anisaldehyde) under acidic catalysis . BMCP exhibits a planar structure with conjugated enone systems, enabling applications in high-density biofuels, optical materials, and medicinal chemistry. Key properties include a melting point of 204–206°C , a synthetic yield of ~82.6% under optimized conditions (80°C, 8 hours, H₂SO₄ catalyst) , and a density of 0.943 g·mL⁻¹ post-hydrodeoxygenation for fuel applications .
Properties
CAS No. |
5447-53-0 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-9-3-15(4-10-19)13-17-7-8-18(21(17)22)14-16-5-11-20(24-2)12-6-16/h3-6,9-14H,7-8H2,1-2H3/b17-13+,18-14+ |
InChI Key |
DWPJEPVQLUJRMB-HBKJEHTGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OC)/CC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,5-Bis(4-methoxybenzylidene)cyclopentanone are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Compounds with substituted methoxy groups.
Scientific Research Applications
Anticancer Properties
Research indicates that 2,5-bis(4-methoxybenzylidene)cyclopentanone exhibits significant anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a study demonstrated its efficacy against breast cancer cell lines, where it inhibited cell proliferation and induced cell death via apoptosis mechanisms .
Case Study: Cytotoxicity and Mechanism of Action
- Study Findings : In vitro studies revealed that the compound effectively reduced viability in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism : The compound was found to regulate microRNA expression, which plays a critical role in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study: In Vivo Anti-inflammatory Studies
- Experimental Model : Animal models were used to evaluate the anti-inflammatory effects of the compound.
- Results : Administration of the compound significantly reduced inflammation markers compared to control groups .
Material Science Applications
In addition to biological applications, 2,5-bis(4-methoxybenzylidene)cyclopentanone is explored for its potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Optical Properties
The compound's unique structure allows it to exhibit interesting optical properties, such as fluorescence and photostability. These properties are beneficial for applications in organic electronics.
| Property | Value |
|---|---|
| Fluorescence Quantum Yield | High |
| Photostability | Excellent |
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methoxybenzylidene)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
BMCP belongs to a broader class of diarylidenecyclopentanones, where substituents on the aromatic rings and the core cycloketone significantly influence properties. Key analogues include:
| Compound | Substituents | Key Modifications vs. BMCP |
|---|---|---|
| 2,5-Bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone | 4-hydroxy-3-methoxy | Additional hydroxyl group |
| 2,6-Bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone | Cyclohexanone core | Larger ring size (C6 vs. C5) |
| 2,5-Bis(4-chlorobenzylidene)cyclopentanone | 4-chloro | Electron-withdrawing substituent |
| WZS01 [(2E,5E)-2,5-bis(2,4-dichlorobenzylidene)cyclopentanone] | 2,4-dichloro | Halogenated substituents |
| M2 [(2E,5E)-bis(4-dimethylaminobenzylidene)cyclopentanone] | 4-dimethylamino | Electron-donating amino group |
Physicochemical Properties
- Melting Points: BMCP: 204–206°C . WZS01 (2,4-dichloro): 209–212°C due to stronger intermolecular halogen bonding . 2,5-Bis(2,6-difluorobenzylidene)cyclopentanone: 146.8–149.6°C, reflecting reduced symmetry and weaker interactions .
- Solubility: BMCP’s methoxy groups enhance solubility in polar solvents (e.g., ethanol) compared to hydrophobic chloro derivatives .
Data Table: Key Analogues of BMCP
Biological Activity
2,5-Bis(4-methoxybenzylidene)cyclopentanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This compound belongs to the class of chalcones, known for their diverse pharmacological properties. Its structure features a cyclopentanone core with two methoxy-substituted benzylidene groups, which enhance its lipophilicity and biological activity.
- Molecular Formula : C22H24O4
- Molecular Weight : 352.43 g/mol
- Structural Features : The presence of methoxy groups increases the electron density on the aromatic rings, potentially influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that 2,5-bis(4-methoxybenzylidene)cyclopentanone exhibits significant cytotoxic effects against various cancer cell lines. A study reported its activity against breast cancer cells (MCF-7 and MDA-MB-231), with IC values indicating potent efficacy:
| Cell Line | IC (µg/mL) |
|---|---|
| MCF-7 | 11.04 ± 2.80 |
| MDA-MB-231 | 6.50 ± 1.80 |
These findings suggest that the compound may disrupt cellular processes in cancer cells, leading to apoptosis or cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It is believed that the methoxy groups contribute to its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation markers in vitro. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
The mechanisms through which 2,5-bis(4-methoxybenzylidene)cyclopentanone exerts its biological effects include:
- Induction of Apoptosis : The compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It may interfere with the cell cycle, particularly at the G1/S phase transition, thereby inhibiting cell proliferation.
- Inhibition of Inflammatory Pathways : By modulating the expression of inflammatory cytokines and enzymes like COX-2, it can reduce inflammation.
Case Studies
-
Breast Cancer Study :
In a controlled study involving MCF-7 and MDA-MB-231 cell lines, treatment with varying concentrations of 2,5-bis(4-methoxybenzylidene)cyclopentanone resulted in dose-dependent cytotoxicity, confirming its potential as an anticancer agent . -
Inflammation Model :
In animal models of inflammation, administration of this compound led to a significant reduction in paw edema and serum levels of inflammatory markers compared to control groups, demonstrating its therapeutic potential in inflammatory diseases .
Q & A
Q. What is the optimal synthetic route for 2,5-bis(4-methoxybenzylidene)cyclopentanone, and how are reaction conditions optimized?
The compound is synthesized via the Claisen–Schmidt condensation between cyclopentanone and 4-methoxybenzaldehyde in a basic ethanol solution. Key parameters include:
- Solvent : Ethanol (protonic solvent enhances enolate formation).
- Base : Sodium hydroxide (10–20% w/v) at 60–80°C.
- Molar ratio : 1:2 (cyclopentanone:aldehyde) to favor bis-adduct formation. Yields typically exceed 80% after recrystallization from ethanol . Methodological Tip: Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize stirring rate to prevent side products like mono-benzylidene derivatives.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray diffraction (XRD) : Resolves the E,E-configuration of the benzylidene groups and coplanarity of the π-system (e.g., dihedral angles <10° between aryl and cyclopentanone rings) .
- NMR : H NMR shows characteristic olefinic protons at δ 7.2–7.8 ppm (J = 16 Hz for trans-configuration) and methoxy groups at δ 3.8–3.9 ppm. C NMR confirms carbonyl resonance at ~200 ppm .
- FTIR : Strong C=O stretch at ~1680 cm and C=C stretches at ~1600 cm .
Q. How does this compound inhibit cholinesterase enzymes, and what assays validate this activity?
The compound acts as a dual acetylcholinesterase (AChE)/butyrylcholinesterase (BChE) inhibitor via:
- Active-site binding : The methoxybenzylidene groups interact with the catalytic triad (e.g., His447 in AChE) through π-π stacking and hydrogen bonding.
- Conformational changes : Circular dichroism (CD) shows reduced α-helix content in enzymes upon binding . Assays: Use Ellman’s method (IC values ~5–10 µM) with donepezil as a positive control .
Advanced Research Questions
Q. What strategies enhance the compound’s two-photon absorption (TPA) cross-section for photopolymerization applications?
TPA efficiency (δ) correlates with extended conjugation and electron-donating groups :
- Structural modifications : Introducing stronger electron donors (e.g., dimethylamino instead of methoxy) increases δ by 30–50% .
- Branched derivatives : Triphenylamine-core analogs show δ > 500 GM (vs. ~200 GM for the parent compound) due to enhanced charge transfer . Application: In two-photon photopolymerization, use laser wavelengths >800 nm and pulse durations <100 fs to achieve sub-micrometer resolution .
Q. How do molecular docking and DFT studies elucidate its neuroprotective mechanisms?
- Docking (e.g., AutoDock Vina) : Predicts binding to amyloid-β (Aβ) fibrils (binding energy < −8 kcal/mol) via hydrophobic interactions with Phe20 and electrostatic contacts with Lys16 .
- DFT calculations : HOMO-LUMO gaps (~3.5 eV) indicate redox activity, supporting free-radical scavenging in oxidative stress models . Validation: Correlate docking scores with in vitro Aβ aggregation inhibition assays (Thioflavin T fluorescence) .
Q. What methodological challenges arise in evaluating its antidiabetic effects in vivo?
- Animal models : Streptozotocin-induced diabetic rats show 30–40% reduction in blood glucose at 50 mg/kg/day (oral).
- Data variability : Lipid profile improvements (e.g., HDL increase) may conflict due to diet/housing variability. Use pair-fed controls and LC-MS for metabolite validation . Advanced Tip: Combine with insulin sensitizers (e.g., metformin) to assess synergistic effects via isobolographic analysis .
Q. How are crystallographic data contradictions resolved, such as molecular weight discrepancies?
Discrepancies arise from solvate formation (e.g., ethanol monosolvate in XRD vs. anhydrous theoretical mass).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
